Brigimadlin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

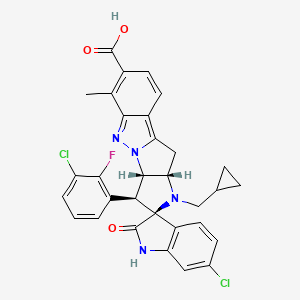

Structure

3D Structure

Properties

CAS No. |

2095116-40-6 |

|---|---|

Molecular Formula |

C31H25Cl2FN4O3 |

Molecular Weight |

591.5 g/mol |

IUPAC Name |

(3S,10'S,11'S,14'S)-6-chloro-11'-(3-chloro-2-fluorophenyl)-13'-(cyclopropylmethyl)-6'-methyl-2-oxospiro[1H-indole-3,12'-8,9,13-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1,3,5,7-tetraene]-5'-carboxylic acid |

InChI |

InChI=1S/C31H25Cl2FN4O3/c1-14-17(29(39)40)8-9-18-23-12-24-28(38(23)36-27(14)18)25(19-3-2-4-21(33)26(19)34)31(37(24)13-15-5-6-15)20-10-7-16(32)11-22(20)35-30(31)41/h2-4,7-11,15,24-25,28H,5-6,12-13H2,1H3,(H,35,41)(H,39,40)/t24-,25-,28+,31+/m0/s1 |

InChI Key |

AMTXDBGKYPDTTA-SJVQGLCSSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C3C[C@H]4[C@@H](N3N=C12)[C@@H]([C@]5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |

Canonical SMILES |

CC1=C(C=CC2=C3CC4C(N3N=C12)C(C5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Brigimadlin's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of a Potent MDM2-p53 Antagonist

Brigimadlin (BI 907828) is an investigational, orally administered, small-molecule antagonist of the Mouse Double Minute 2 Homolog (MDM2)-p53 interaction.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Core Mechanism: Restoring the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome."[3][4] In many cancers with wild-type TP53, the function of p53 is abrogated by overexpression of its key negative regulator, MDM2.[5] MDM2 inhibits p53's transcriptional activity and functions as a p53 ubiquitin ligase, targeting it for proteasomal degradation.[3]

This compound is a novel, investigational spiro-oxindole that binds to MDM2, disrupting its interaction with p53.[3][6] This blockade prevents the MDM2-mediated inactivation and degradation of p53, leading to the restoration of p53's tumor suppressor functions.[1][7] The reactivated p53 can then induce the transcription of target genes that trigger cell cycle arrest, apoptosis, and senescence in tumor cells.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow to assess its activity.

Quantitative Data Summary

This compound has demonstrated high potency in preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments, as well as clinical trials.

In Vitro Potency of this compound

| Assay Type | Cell Line | Genotype | IC50 (µmol/L) | Reference |

| AlphaScreen | - | - | Lower than BI-0252 and BI-0282 | [3] |

| Cell Viability | SJSA-1 | TP53wt, MDM2-amplified | More potent than BI-0252 and BI-0282 | [3] |

| Cell Viability | Various | TP53wt | Lower IC50 values | [3] |

| Cell Viability | Various | TP53mut | Higher IC50 values | [3] |

Clinical Pharmacokinetics and Safety (Phase Ia/Ib)

| Parameter | Value | Dosing Schedule | Reference |

| Maximum Tolerated Dose | 60 mg | Day 1 of 21-day cycles (D1q3w) | [8] |

| Maximum Tolerated Dose | 45 mg | Days 1 and 8 of 28-day cycles (D1D8q4w) | [8] |

| Recommended Phase 2 Dose | 45 mg | Once every 3 weeks | [1] |

| Most Common TRAEs | Nausea (74.1%), Vomiting (51.9%) | - | [8] |

| Most Common Grade ≥3 TRAEs | Thrombocytopenia (25.9%), Neutropenia (24.1%) | - | [8] |

TRAEs: Treatment-Related Adverse Events

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound's mechanism of action.

Cell Viability Assay

This assay determines the concentration of this compound required to inhibit cell growth.

Methodology:

-

Cell Plating: Plate cancer cells in a 96-well format in their recommended growth medium.[3]

-

Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. A typical concentration range is from 0.00457 to 10 µmol/L in threefold step dilutions.[3]

-

Incubation: Incubate the treated cells for 5 days.[3]

-

Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of p53 and its downstream target proteins.

Methodology:

-

Cell Lysis: Treat cells with various concentrations of this compound for 24 and 72 hours.[9] Lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

RT-PCR is employed to measure the mRNA levels of p53 target genes.

Methodology:

-

RNA Extraction: Treat cells with this compound for specified time points (e.g., 24 or 48 hours).[9] Extract total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for target genes (e.g., PUMA, P21, MDM2), and a fluorescent dye (e.g., SYBR Green) or TaqMan probes.[9][10]

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).[9] Calculate the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Xenograft Models for In Vivo Efficacy

Animal models are used to assess the anti-tumor activity of this compound in a living organism.

Methodology:

-

Tumor Implantation: Implant human cancer cells (e.g., SJSA-1) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Orally administer this compound to the mice according to a specified dosing schedule (e.g., intermittent dosing).[3][6]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Efficacy Evaluation: Compare the tumor growth in the this compound-treated group to a vehicle-treated control group to determine the extent of tumor growth inhibition.[3]

Clinical Significance and Future Directions

Preclinical studies have demonstrated that this compound can induce apoptosis and inhibit tumor growth in TP53 wild-type, MDM2-amplified cancer models.[3][4] Early-phase clinical trials have shown a manageable safety profile and encouraging preliminary efficacy in patients with advanced solid tumors, particularly in those with well-differentiated or dedifferentiated liposarcoma.[5][8] The dose- and time-dependent increase in Growth Differentiation Factor 15 (GDF-15), a downstream marker of p53 activation, provides evidence of target engagement in patients.[5][8]

Ongoing and future research will continue to evaluate the efficacy and safety of this compound, both as a monotherapy and in combination with other anti-cancer agents, in various tumor types with MDM2 amplification.[1][11] The development of this compound represents a promising targeted therapy approach for cancers that rely on the MDM2-mediated suppression of p53.

References

- 1. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The MDM2-p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

Brigimadlin: A Technical Guide to a Novel MDM2-p53 Antagonist

Discovery and Development Timeline

Brigimadlin (also known as BI 907828) is a potent, orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. Its development has been driven by the therapeutic strategy of reactivating the p53 tumor suppressor pathway in cancers where it is silenced by MDM2 overexpression.

Preclinical Development: The discovery of this compound stemmed from a lead optimization program focused on the spiro-oxindole scaffold. Early compounds in this class showed promise but were hampered by poor stability. Through medicinal chemistry efforts, this compound was developed with improved potency, stability, and pharmacokinetic properties suitable for intermittent dosing schedules.[1][2] Preclinical studies demonstrated that this compound binds to the p53-binding pocket of MDM2, effectively disrupting its interaction with p53.[3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[4][5] In vitro studies showed potent, nanomolar activity in various cancer cell lines, particularly those with MDM2 amplification.[3] In vivo studies using xenograft models, including the MDM2-amplified SJSA-1 osteosarcoma model, demonstrated significant tumor growth inhibition with an intermittent oral dosing regimen.[1][6] Preclinical pharmacokinetic assessments in various animal models revealed high bioavailability and dose-linear pharmacokinetics.[4][7]

Clinical Development: Based on its promising preclinical profile, this compound entered clinical development with a first-in-human Phase Ia/Ib dose-escalation and expansion study (NCT03449381).[8][9] This trial aimed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[4] The study established a manageable safety profile, with the most common treatment-related adverse events being nausea, vomiting, thrombocytopenia, and neutropenia.[8] Importantly, the trial showed encouraging signs of antitumor activity, particularly in patients with MDM2-amplified cancers such as dedifferentiated liposarcoma (DDLPS) and biliary tract cancer (BTC).[10][11]

The promising results from the initial phase of clinical testing have led to the initiation of later-stage trials. The Brightline-1 (NCT05218499) is a Phase II/III randomized trial comparing this compound to doxorubicin as a first-line treatment for patients with advanced DDLPS.[11] The Brightline-2 (NCT05512377) is a Phase IIa/IIb trial evaluating this compound in patients with advanced MDM2-amplified solid tumors, including biliary tract cancer and pancreatic ductal adenocarcinoma.[11]

Quantitative Data Summary

Table 1: Preclinical In Vitro Activity of this compound

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 |

| SJSA-1 | Osteosarcoma | Wild-type | Amplified | 12 nM[9] |

| Nalm-6 | Acute Lymphoblastic Leukemia | Wild-type | Not specified | 38 nM[3] |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | Not specified | 18 nM[3] |

| BT48 | Brain Tumor Stem Cell | Wild-type | Not specified | 58.5 pM[12] |

| BT50 | Brain Tumor Stem Cell | Wild-type | Not specified | 21.1 pM[12] |

| BT67 | Brain Tumor Stem Cell | Wild-type | Not specified | 37.9 pM[12] |

| BT69 | Brain Tumor Stem Cell | Wild-type | Not specified | 89.8 pM[12] |

| BT89 | Brain Tumor Stem Cell | Wild-type | Not specified | 16.7 pM[12] |

| BT94 | Brain Tumor Stem Cell | Wild-type | Not specified | 46.8 pM[12] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Route of Administration | Bioavailability | Pharmacokinetics | Key Findings |

| Mouse, Rat, Dog | Oral | High[4][7] | Dose-linear[4][7] | Favorable properties for oral administration. |

Table 3: Clinical Pharmacokinetics of this compound (NCT03449381)

| Dose Range | Half-life (t1/2) | Key Findings |

| 10 - 60 mg | 30 - 60 hours[13] | The long half-life supports an intermittent dosing schedule.[13] |

Table 4: Clinical Efficacy of this compound in Phase Ia/Ib Trial (NCT03449381)

| Patient Population | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| All Solid Tumors | 54 | 11.1%[8] | 74.1%[8] | 8.1 months[14] |

| Well-Differentiated Liposarcoma (WDLPS) | 7 | - | 100%[8] | >7.5 months for all patients[14] |

| Dedifferentiated Liposarcoma (DDLPS) | 12 | - | 75%[8] | Ranged from ~1.5 to 22 months[14] |

| Biliary Tract Cancer (BTC) | 16 | 43.8% (7 PRs)[11] | 87.5% (7 PRs + 7 SDs)[11] | Not reported |

Table 5: Common Treatment-Related Adverse Events (TRAEs) in Phase Ia/Ib Trial (NCT03449381)

| Adverse Event | Any Grade | Grade ≥3 |

| Nausea | 74.1%[8] | - |

| Vomiting | 51.9%[8] | - |

| Thrombocytopenia | - | 25.9%[8] |

| Neutropenia | - | 24.1%[8] |

Experimental Protocols

Western Blot Analysis for p53 Pathway Proteins

-

Cell Lysis: Cancer cell lines (e.g., SJSA-1) are treated with varying concentrations of this compound or vehicle control for specified durations. Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, MDM2, p21, and loading controls like GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Quantitative Real-Time PCR (RT-qPCR) for p53 Target Genes

-

RNA Extraction: Total RNA is extracted from this compound- or vehicle-treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., CDKN1A (p21), PUMA, BAX, MDM2), and a qPCR master mix.[1]

-

Data Analysis: The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.[1]

In Vivo Tumor Xenograft Studies

-

Cell Line and Animal Model: MDM2-amplified human cancer cells, such as SJSA-1, are implanted subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).[1][15]

-

Tumor Growth and Randomization: Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1]

-

Drug Administration: this compound is administered orally at various doses and schedules (e.g., once weekly). The control group receives a vehicle solution.[1][6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers.

-

Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the this compound-treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.

-

Pharmacodynamic Analysis: At the end of the treatment period, tumors can be excised for pharmacodynamic analysis, such as Western blotting or RT-qPCR, to confirm target engagement.

Visualizations

Caption: this compound's mechanism of action in the MDM2-p53 signaling pathway.

References

- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The MDM2-p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]

- 13. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

Unveiling the Potent and Selective Interaction of Brigimadlin with MDM2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828) is a potent, orally bioavailable, small-molecule antagonist of the Mouse Double Minute 2 homolog (MDM2) E3 ubiquitin ligase.[1][2] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[3][4] In many cancers, the p53 pathway is inactivated through the overexpression or amplification of MDM2, which leads to the ubiquitination and subsequent proteasomal degradation of p53.[4][5] this compound is designed to disrupt the MDM2-p53 protein-protein interaction, thereby stabilizing and activating p53, which in turn can lead to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type TP53.[1][6][7] This technical guide provides an in-depth overview of the binding characteristics and selectivity of this compound for MDM2, supported by quantitative data and detailed experimental methodologies.

Binding Affinity and Potency of this compound for MDM2

The interaction of this compound with MDM2 has been characterized using various biochemical and cellular assays, demonstrating its high potency in disrupting the MDM2-p53 interaction and inhibiting the growth of cancer cells harboring wild-type p53.

Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative data on the binding and inhibitory activity of this compound.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |

| AlphaScreen | MDM2-p53 | IC50 | 2 | [8] |

| Cell Viability (CTG) | SJSA-1 | IC50 | 12 | [8][9][10] |

| Cell Viability | BJ (fibroblasts) | IC50 | 12 | [4] |

| Cell Viability | hTert RPE-1 | IC50 | 16 | [4] |

| Cell Viability (TP53-wt) | Nalm-6 (ALL) | IC50 | 38 | [11] |

| Cell Viability (TP53-wt) | RS4;11 (ALL) | IC50 | 18 | [11] |

Table 1: In Vitro Potency of this compound.

| Cell Line | IC50 (pM) |

| BT48 | 58.5 |

| BT50 | 21.1 |

| BT67 | 37.9 |

| BT69 | 89.8 |

| BT89 | 16.7 |

| BT94 | 46.8 |

Table 2: IC50 values of this compound in various brain tumor stem cell (BTSC) lines after 48 hours of treatment.[12][13]

Selectivity of this compound

A critical aspect of a targeted therapeutic is its selectivity for the intended target over other related proteins. This compound has demonstrated selectivity for MDM2 over its close homolog, MDMX (also known as HDMX or MDM4), which also binds to p53.

| Assay Type | Target | Parameter | Result | Reference(s) |

| AlphaScreen | MDMX | IC50 | Retained selectivity versus MDMX | [1][4] |

Table 3: Selectivity Profile of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for MDM2-p53 Interaction

This assay is used to measure the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein (tagged, e.g., GST-tagged)

-

Biotinylated p53 peptide

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Prepare a solution of the GST-tagged MDM2 protein and the biotinylated p53 peptide in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the MDM2/p53 peptide mix to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the binding interaction to reach equilibrium.

-

Add the anti-GST Acceptor beads and incubate for a further period (e.g., 60 minutes).

-

Add the Streptavidin-coated Donor beads and incubate for a final period (e.g., 60 minutes) in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the ability of the compound to inhibit the MDM2-p53 interaction.

-

Calculate IC50 values from the dose-response curves.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., SJSA-1)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed the cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[14]

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[3]

-

Equilibrate the plate to room temperature for approximately 30 minutes.[15]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[15]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Western Blotting for p53 and MDM2

Western blotting is used to detect changes in the protein levels of p53 and MDM2 following treatment with this compound.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53 (e.g., DO-1), anti-MDM2 (e.g., SMP14)[16]

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p53 or anti-MDM2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. An increase in the p53 band intensity and a potential feedback-induced increase in the MDM2 band intensity would be expected.

Visualizations

MDM2-p53 Signaling Pathway and this compound's Mechanism of Action

Caption: this compound inhibits MDM2, leading to p53 activation.

Experimental Workflow for Determining IC50 using CellTiter-Glo

Caption: Workflow for cell viability IC50 determination.

Logical Relationship of this compound's Selectivity

Caption: this compound's preferential inhibition of MDM2 over MDMX.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 4. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]

- 14. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 15. ch.promega.com [ch.promega.com]

- 16. pubcompare.ai [pubcompare.ai]

Preclinical Efficacy of Brigimadlin in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828) is a potent, orally bioavailable, small-molecule antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In many TP53 wild-type solid tumors, the tumor suppressor functions of p53 are abrogated by the overexpression or amplification of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By blocking the MDM2-p53 interaction, this compound is designed to restore p53 activity, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with intact p53 signaling.[3][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of this compound in solid tumors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action: The MDM2-p53 Axis

This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the protein-protein interaction between MDM2 and p53.[4] This prevents MDM2-mediated ubiquitination and subsequent degradation of p53, leading to the accumulation of p53 protein in the nucleus.[3] Stabilized p53 can then act as a transcription factor, inducing the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[3][4]

Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and downstream activation of apoptosis and cell cycle arrest pathways.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines, particularly those with TP53 wild-type status and MDM2 amplification.

Table 1: In Vitro Potency of this compound in Solid Tumor Cell Lines

| Cell Line | Tumor Type | TP53 Status | MDM2 Status | IC50 (nM) | Citation |

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 12 | [6] |

| 94T778 | Liposarcoma | Wild-Type | Amplified | Not specified | [3] |

| U-2 OS | Osteosarcoma | Wild-Type | Not Amplified | Not specified | [3] |

Note: This table summarizes available data. A comprehensive screen across a larger panel of cell lines has been performed, showing a wide range of sensitivities.[3]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in various in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Tumor Type | Treatment Schedule | Tumor Growth Inhibition (TGI) | Citation |

| SJSA-1 CDX | Osteosarcoma | 2 mg/kg p.o., once weekly for 2 weeks | Significant | [7] |

| SA3283 PDX | Undifferentiated Pleomorphic Sarcoma | 2 mg/kg p.o., once weekly for 2 weeks | Significant | [7] |

| LU0861 PDX | Lung Squamous Cell Carcinoma | 2 mg/kg p.o., once weekly for 3 weeks | Significant | [7] |

| LU6903 PDX | Lung Squamous Cell Carcinoma | 2 mg/kg p.o., once weekly for 5 weeks | Significant | [7] |

| DDLPS PDX | Dedifferentiated Liposarcoma | Not specified | Strong antitumor activity | [5][8] |

p.o. = oral administration

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an oral therapeutic.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Bioavailability | Half-life | Key Findings | Citation |

| Mouse, Rat, Dog, Minipig | High | Long | Dose-linear pharmacokinetics | [1][3] |

Experimental Protocols

Cell Viability Assays

-

Cell Lines and Culture: Solid tumor cell lines, such as SJSA-1 (osteosarcoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

Assay Principle: Cell viability is typically assessed using a tetrazolium-based assay (e.g., MTT) or a luminescent assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours). The respective reagent is then added, and the signal (absorbance or luminescence) is measured using a plate reader. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a cell line-derived xenograft model.

-

Animal Models: Immunodeficient mice (e.g., BALB/c nude) are commonly used for xenograft studies.[9]

-

Tumor Implantation: Cultured tumor cells (e.g., SJSA-1) are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flanks of the mice.[10][11] For PDX models, tumor fragments from patients are directly implanted into the mice.[3][4]

-

Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[3] this compound is typically administered orally via gavage according to a defined schedule (e.g., once weekly).[7][9] The vehicle control group receives the formulation without the active drug.[9]

-

Efficacy Endpoints: Tumor volumes are measured regularly (e.g., three times a week) using calipers.[3] Body weight and overall animal health are also monitored. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

Pharmacodynamic (Biomarker) Analysis

-

Gene Expression Analysis (qPCR): To confirm the on-target activity of this compound, the expression of p53 target genes can be measured.

-

Procedure: Tumors are harvested from treated and control animals at specified time points. RNA is extracted and reverse-transcribed into cDNA. Quantitative PCR (qPCR) is then performed using primers specific for p53 target genes such as CDKN1A (p21), PUMA, and BAX.[3] Gene expression levels are normalized to a housekeeping gene.

-

-

Protein Analysis (Western Blotting):

-

Procedure: Tumor lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p53, cleaved caspase-3, and cleaved PARP to assess p53 stabilization and apoptosis induction.[3]

-

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in solid tumors, particularly those characterized by TP53 wild-type status and MDM2 amplification. In vitro studies have demonstrated its high potency in relevant cancer cell lines, while in vivo experiments have shown significant anti-tumor activity in various xenograft models.[1][5] The favorable pharmacokinetic profile of this compound supports its oral administration with an intermittent dosing schedule.[1] Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in treating patients with solid tumors.

References

- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci. Pharm. | Free Full-Text | Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment [mdpi.com]

- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. altogenlabs.com [altogenlabs.com]

The Effect of Brigimadlin on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828) is a potent, orally bioavailable, small-molecule antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] By inhibiting the E3 ubiquitin ligase activity of MDM2, this compound stabilizes and activates the p53 tumor suppressor protein in cancer cells with wild-type TP53.[2] This restoration of p53 function leads to cell cycle arrest and apoptosis in malignant cells.[1][3] Beyond its direct cytotoxic effects on tumor cells, emerging evidence suggests that the activation of p53 by MDM2 inhibitors can significantly modulate the tumor microenvironment (TME), transforming it from an immunosuppressive to an immunogenic state. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the TME, detailing its mechanism of action, effects on immune cells and cytokine profiles, and relevant experimental protocols.

Core Mechanism of Action: The MDM2-p53 Axis

In many tumors with wild-type TP53, the function of the p53 protein is abrogated by the overexpression of its primary negative regulator, MDM2.[3] MDM2 binds to the transactivation domain of p53, blocking its ability to regulate gene expression and targeting it for proteasomal degradation.[3] this compound situates itself in the p53-binding pocket of MDM2, disrupting this interaction and leading to the accumulation and activation of p53.[2] Activated p53 then transcriptionally upregulates a suite of target genes responsible for halting the cell cycle and inducing apoptosis.[3]

Modulation of the Tumor Microenvironment

The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a critical role in tumor progression and response to therapy. MDM2 inhibitors, including this compound, are being investigated for their ability to convert an immunosuppressive "cold" TME into an immune-active "hot" TME.

Direct Effects on Tumor Cells with Immunomodulatory Implications

This compound-induced p53 activation in tumor cells leads to the upregulation of genes that can directly influence the immune response. One such key gene is CD80, which encodes a co-stimulatory molecule crucial for T-cell activation.[3]

-

Upregulation of CD80: Preclinical studies have shown that this compound induces a dose-dependent increase in CD80 mRNA expression in both MDM2-amplified and non-amplified tumor cell lines.[3] This increased expression of CD80 on the surface of tumor cells can enhance their recognition and elimination by cytotoxic T lymphocytes.

| Cell Line (MDM2 Status) | This compound Concentration (nM) | Fold Change in CD80 mRNA Expression (relative to control) |

| SJSA-1 (MDM2-amplified) | 10 | ~2 |

| 100 | ~4 | |

| U-2 OS (non-amplified) | 10 | ~1.5 |

| 100 | ~3 | |

| Table 1: Dose-dependent upregulation of CD80 mRNA by this compound in tumor cell lines. Data is estimated from graphical representations in preclinical studies.[3] |

Inferred and Class-wide Effects on Immune Cells

While specific in-vivo data on this compound's effect on immune cell populations in the TME are limited, studies on other potent MDM2 inhibitors provide strong evidence for class-wide immunomodulatory effects.

-

Macrophage Polarization: The MDM2 inhibitor APG-115 has been shown to decrease the population of immunosuppressive M2 macrophages and increase pro-inflammatory M1 macrophages.[4] This repolarization is mediated by p53 activation in wild-type immune cells within the TME, leading to the downregulation of c-Myc and c-Maf, transcription factors important for M2 polarization.[4]

-

Cytokine Modulation: The MDM2 inhibitor Navtemadlin (KRT-232) has been observed to reduce serum levels of pro-inflammatory and immunosuppressive cytokines, including TNF-α, IL-6, and IL-8, in patients with myelofibrosis.[5] This suggests that MDM2 inhibition can alter the cytokine milieu, potentially reducing chronic inflammation that can drive tumor growth and creating a more favorable environment for an effective anti-tumor immune response.

| Cytokine | Effect Observed with Navtemadlin Treatment |

| TNF-α | Reduction in serum levels |

| IL-6 | Reduction in serum levels |

| IL-8 | Reduction in serum levels |

| Table 2: Modulation of serum cytokine levels by the MDM2 inhibitor Navtemadlin in myelofibrosis patients.[5] |

-

Synergy with Immune Checkpoint Blockade: The immunomodulatory effects of MDM2 inhibitors provide a strong rationale for their combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. Preclinical studies with the MDM2 inhibitor APG-115 have demonstrated synergistic anti-tumor activity when combined with PD-1 blockade, an effect dependent on p53 activation in immune cells within the TME.[4]

Experimental Protocols

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the general steps for isolating and analyzing TILs from fresh tumor tissue.

Methodology:

-

Tissue Dissociation: Freshly excised tumor tissue is mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

-

Filtration and Lysis: The cell suspension is filtered through a cell strainer to remove clumps, and red blood cells are lysed.

-

Fc Receptor Blocking: To prevent non-specific antibody binding, Fc receptors on immune cells are blocked.

-

Antibody Staining: The cells are incubated with a cocktail of fluorochrome-conjugated antibodies specific for different immune cell markers (e.g., CD45 for all leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer to identify and quantify the different immune cell populations.

Immunohistochemistry (IHC) for Immune Markers in Tumor Tissue

IHC allows for the visualization of immune cells within the spatial context of the tumor.

Methodology:

-

Sample Preparation: FFPE tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask epitopes.

-

Blocking: Endogenous peroxidase activity and non-specific antibody binding sites are blocked.

-

Antibody Incubation: Sections are incubated with a primary antibody against the target of interest (e.g., CD8, CD80), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Visualization: A chromogenic substrate is added, which is converted by HRP into a colored precipitate at the site of the antigen. The sections are then counterstained and mounted for microscopic examination.

Cytokine Measurement by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay for quantifying soluble proteins such as cytokines in biological fluids or tumor lysates.

Methodology:

-

Plate Coating and Blocking: A microplate is coated with a capture antibody specific for the cytokine of interest and then blocked to prevent non-specific binding.

-

Sample Incubation: Tumor lysates or other biological samples, along with a standard curve of known cytokine concentrations, are added to the wells.

-

Detection: A biotinylated detection antibody, which binds to a different epitope on the cytokine, is added, followed by streptavidin-HRP.

-

Signal Generation and Measurement: A chromogenic substrate is added, and the color development, which is proportional to the amount of cytokine present, is measured using a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

This compound, a potent MDM2-p53 antagonist, holds promise not only for its direct anti-tumor effects but also for its potential to modulate the tumor microenvironment. Preclinical data, primarily from in-vitro studies and analogous MDM2 inhibitors, suggest that this compound can foster a pro-immunogenic TME by upregulating co-stimulatory molecules on tumor cells and potentially altering immune cell populations and cytokine profiles.

Further in-vivo studies are warranted to comprehensively characterize the effects of this compound on the TME. Specifically, detailed analyses of tumor-infiltrating immune cell composition, spatial distribution, and functional status, as well as a thorough profiling of the cytokine and chemokine landscape within the tumor, will be crucial. Understanding these immunomodulatory effects will be instrumental in designing rational combination therapies, particularly with immunotherapies such as checkpoint inhibitors, to maximize the therapeutic potential of this compound for patients with TP53 wild-type cancers.

References

- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

An In-depth Technical Guide to Brigimadlin for Cancer Research Students

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828) is a potent, orally bioavailable small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 interaction.[1][2][3][4] It represents a promising therapeutic strategy in cancer therapy, particularly for tumors that retain wild-type TP53 and exhibit amplification of the MDM2 gene.[1][2][3][4] MDM2 is a primary negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its tumor-suppressive functions such as cell cycle arrest and apoptosis.[1][3][5] In cancers with MDM2 amplification, the overexpression of the MDM2 protein leads to the functional inactivation of wild-type p53, contributing to tumor progression.[1][3][5] this compound is designed to disrupt the MDM2-p53 interaction, leading to the reactivation of p53 and the restoration of its tumor-suppressive activities.[1][3]

Developed to have improved potency and pharmacokinetic properties, this compound's long half-life allows for intermittent dosing schedules.[6] This approach aims to mitigate on-target toxicities, such as thrombocytopenia and neutropenia, which have been challenges with other MDM2 inhibitors.[1][4] Preclinical and early-phase clinical trials have demonstrated encouraging anti-tumor activity in various solid tumors, including dedifferentiated liposarcoma (DDLPS), biliary tract cancer, and pancreatic cancer.[1][3][7]

Core Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of the MDM2 protein. This high-affinity interaction physically blocks the association between MDM2 and p53. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus and act as a transcription factor. Activated p53 then upregulates the expression of its target genes, which are involved in critical cellular processes that collectively suppress tumor growth.

Key downstream effects of p53 reactivation by this compound include:

-

Cell Cycle Arrest: Upregulation of genes like CDKN1A (encoding p21) leads to a halt in the cell cycle, preventing the proliferation of cancer cells.

-

Apoptosis: Increased expression of pro-apoptotic genes such as PUMA and BAX triggers programmed cell death in tumor cells.

-

Immunomodulation: this compound has also been shown to promote a pro-immunogenic tumor microenvironment, potentially enhancing anti-tumor immune responses.[7]

The efficacy of this compound is primarily observed in cancer cells that are TP53 wild-type and have MDM2 amplification, as this genetic background is most dependent on the MDM2-p53 interaction for p53 suppression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

Brigimadlin's Induction of Cell Cycle Arrest and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of Brigimadlin (also known as APG-115 or BI 907828), a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. By disrupting this critical protein-protein interaction, this compound reactivates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Restoring p53 Function

In many cancers, the tumor suppressor protein p53 is inactivated, not by mutation, but through overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive functions.[1][2][3]

This compound is designed to fit into the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[4][5] This inhibition stabilizes p53, allowing it to accumulate in the nucleus and transcriptionally activate its target genes.[5] The downstream effects of p53 reactivation are cell context-dependent but primarily culminate in two key anti-tumor outcomes: cell cycle arrest and apoptosis.[1][4]

Quantitative Analysis of this compound's In Vitro Activity

This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, particularly those harboring wild-type TP53. The half-maximal inhibitory concentration (IC50) values from several preclinical studies are summarized below.

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2-amplified) | Low nM range | [2] |

| 94T778 | Liposarcoma | Wild-Type (MDM2-amplified) | Low nM range | [2] |

| BT48 | Glioblastoma | Wild-Type (MDM2-amplified) | 0.0585 | [6] |

| BT67 | Glioblastoma | Wild-Type | 0.0379 | [6] |

| MH-22A | Hepatoma | Wild-Type | Not specified, dose-dependent inhibition | [7] |

Induction of Cell Cycle Arrest

Upon p53 activation, one of the primary cellular responses is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] p21 inhibits the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression, most commonly at the G1/S or G2/M checkpoints.

Induction of Apoptosis

In addition to cell cycle arrest, p53 activation by this compound potently induces apoptosis. This is mediated through the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, such as PUMA (p53-upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[2][6] These proteins translocate to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.

Quantitative analysis of apoptosis induction by this compound in various cancer cell lines is summarized below.

| Cell Line | Cancer Type | Treatment Conditions | Apoptosis Induction | Reference |

| Brain Tumor Stem Cells | Glioblastoma | 1-50 nM for 48h | Dose-dependent increase in cleaved PARP | [6] |

| MDM2-amplified cell lines | Various | Not specified | Dose-dependent increase in cleaved caspase-3 | [2] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Western Blot Analysis for p53 Pathway Proteins

Objective: To determine the protein levels of p53, MDM2, p21, and cleaved PARP following this compound treatment.

Materials:

-

This compound

-

TP53 wild-type cancer cell line (e.g., SJSA-1)

-

Cell culture reagents

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific concentrations should be optimized, but a starting point of 1:1000 dilution is common):

-

Rabbit anti-p53

-

Mouse anti-MDM2

-

Rabbit anti-p21

-

Rabbit anti-cleaved PARP

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound for desired time points (e.g., 24, 48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

This compound-treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.

-

Flow Cytometry Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. A typical gating strategy involves first gating on the main cell population to exclude debris, followed by gating on single cells to exclude doublets, and then analyzing the DNA content of the single-cell population.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

Procedure:

-

Cell Harvest: Harvest both adherent and floating cells.

-

Staining: Wash cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer and analyze immediately on a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring wild-type TP53, particularly those with MDM2 amplification. Its ability to restore p53 function leads to potent induction of cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the anti-cancer effects of this compound and other MDM2-p53 inhibitors.

References

- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Establishing a Brigimadlin-Treated Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828) is a potent, orally administered antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In many cancers with wild-type tumor protein 53 (TP53), the tumor suppressor function of p53 is inhibited by overexpression of its negative regulator, MDM2.[2][3] this compound is designed to block this interaction, thereby restoring p53 activity, which can lead to cell cycle arrest and apoptosis in tumor cells.[1][3][4][5][6] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of novel therapeutic agents like this compound.

These application notes provide a comprehensive, step-by-step guide to establishing and utilizing a this compound-treated xenograft mouse model. The protocols detailed below cover cell line-derived (CDX) and patient-derived (PDX) models, drug administration, and endpoint analyses.

This compound's Mechanism of Action

This compound disrupts the binding of MDM2 to p53, preventing the ubiquitination and subsequent proteasomal degradation of p53.[2] This stabilization of p53 allows it to accumulate in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][7] This targeted reactivation of the p53 pathway is a promising therapeutic strategy for tumors that retain wild-type TP53 and exhibit MDM2 amplification.[2][3][5][7]

Experimental Protocols

Part 1: Establishment of the Xenograft Model

Researchers can choose between a Cell Line-Derived Xenograft (CDX) model, which offers high reproducibility, or a Patient-Derived Xenograft (PDX) model, which better recapitulates the heterogeneity of human tumors.[4][8]

1.1. Animal Model Selection Immunodeficient mouse strains are required to prevent graft rejection.[1] Commonly used strains include:

-

Athymic Nude Mice: Lack T-cells.

-

SCID (Severe Combined Immunodeficiency) Mice: Lack functional T and B cells.

-

NOD/SCID (Non-obese Diabetic/SCID) Mice: SCID mice with additional defects in innate immunity.

-

NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, making them robust hosts for human cells.[9]

1.2. Protocol for Cell Line-Derived Xenograft (CDX) Model This model is suitable for initial efficacy testing due to its rapid and consistent tumor growth.[8]

-

Cell Culture: Culture human cancer cell lines with known TP53 wild-type status and ideally MDM2 amplification (e.g., SJSA-1 osteosarcoma) in their recommended media until they are in the logarithmic growth phase.

-

Cell Preparation:

-

Harvest cells using trypsin and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Viability should be >90%.

-

Resuspend cells in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Matrigel can improve tumor take rates.

-

-

Implantation:

-

Anesthetize 6-8 week old female immunodeficient mice.

-

Inject 100-200 µL of the cell suspension (containing 1-2 million cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]

-

Monitor the mice until they have recovered from anesthesia.

-

1.3. Protocol for Patient-Derived Xenograft (PDX) Model PDX models preserve the original tumor's characteristics and are valuable for translational research.[1][13]

-

Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols. Transport the tissue to the lab on ice in a sterile collection medium.

-

Tissue Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS.

-

Remove any necrotic or non-tumor tissue.

-

Mince the tumor into small fragments (2-3 mm³).[3]

-

-

Implantation:

-

Anesthetize immunodeficient mice (NSG mice are often preferred for higher engraftment rates).[9]

-

Make a small incision on the flank and create a subcutaneous pocket.

-

Implant one to two tumor fragments into the pocket.[3]

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth, which may take 4-10 weeks or longer.[3]

-

Once tumors reach approximately 1,500 mm³, they can be passaged to subsequent generations of mice for cohort expansion.[14]

-

Part 2: this compound Treatment

2.1. Drug Preparation and Administration

-

Vehicle: this compound for oral administration is typically formulated in 0.5% Natrosol (hydroxyethyl cellulose) in water.[5]

-

Preparation: Prepare a suspension of this compound at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.

-

Administration: Administer the this compound suspension or vehicle control to mice via oral gavage.

-

Weigh each mouse to calculate the precise dosing volume. A typical administration volume is 10 mL/kg of body weight.[5][15]

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[16][17]

-

Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus.[16] Do not force the needle.[17][18]

-

Dispense the solution slowly.[17]

-

Return the mouse to its cage and monitor for any signs of distress.[15]

-

2.2. Dosing and Scheduling Preclinical studies have shown this compound to be effective with intermittent dosing schedules, which may help mitigate on-target toxicities like thrombocytopenia and neutropenia.[4][5][6][7]

-

Randomization: Once tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups.[5]

-

Dosage: Effective doses in xenograft models have ranged from 0.25 mg/kg to 10 mg/kg.[5] Common dosing schedules include single doses once per week (QW).[5]

-

Treatment Duration: Treatment can continue for 2-5 weeks or as defined by the study endpoints.[7]

| Parameter | Recommendation | Source |

| Vehicle | 0.5% Natrosol in water | [5] |

| Administration Route | Oral Gavage | [5] |

| Application Volume | 10 mL/kg | [5] |

| Starting Tumor Volume | ~150 mm³ | [5] |

| Dosage Range | 0.25 - 10 mg/kg | [5] |

| Example Dosing Schedule | Single dose, once per week (QW) | [5] |

| Example Treatment Duration | 2-5 weeks | [7] |

Part 3: Monitoring and Endpoint Analysis

3.1. Tumor Volume Measurement

-

Method: Measure tumors 2-3 times weekly using digital calipers.[9]

-

Procedure: Measure the length (longest dimension) and width (dimension perpendicular to length).[2]

-

Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[2]

-

Ethical Endpoint: Euthanize mice if tumors exceed a predetermined size (e.g., 2,000 mm³) or if they show signs of ulceration or distress, in accordance with IACUC protocols.

3.2. Tissue Collection and Processing At the end of the study, euthanize mice and collect tumors and other relevant tissues.

-

Excise the tumor and measure its final weight.

-

Divide the tumor for different analyses:

-

Snap-freeze a portion in liquid nitrogen for Western blot analysis. Store at -80°C.

-

Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).[14] After fixation, transfer to 70% ethanol and process for paraffin embedding.

-

3.3. Western Blot Protocol for Tumor Lysates This protocol is for detecting changes in protein expression levels of p53, MDM2, and downstream targets like p21.

-

Protein Extraction:

-

Sample Preparation:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[20]

-

-

Gel Electrophoresis:

-

Load samples onto an SDS-PAGE gel and separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21) overnight at 4°C.

-

Wash the membrane three times with TBST.[20]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.[20]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

-

3.4. Immunohistochemistry (IHC) Protocol for FFPE Tissues This protocol is for visualizing the localization and expression of proteins like p53 and MDM2 within the tumor microenvironment.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[21]

-

Block non-specific binding with a blocking serum (e.g., normal goat serum) for 20-30 minutes.[21]

-

Incubate with primary antibodies (e.g., anti-p53, anti-MDM2) overnight at 4°C in a humidified chamber.[21][22]

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.[21]

-

Wash with PBS.

-

Incubate with an avidin-biotin-enzyme complex (e.g., Vectastain ABC kit) for 30 minutes.[21]

-

-

Visualization and Counterstaining:

-

Analysis:

-

Examine the slides under a light microscope. A qualified pathologist should interpret the staining intensity and distribution.[23]

-

Data Presentation

Quantitative data from the study should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | P-value vs. Vehicle |

| Vehicle (0.5% Natrosol) | 10 | 152.5 ± 10.1 | 1850.3 ± 150.2 | - | - |

| This compound (1.5 mg/kg, QW) | 10 | 155.1 ± 11.5 | 450.7 ± 55.8 | 75.6% | <0.001 |

| This compound (2.0 mg/kg, QW) | 10 | 153.8 ± 9.8 | 210.2 ± 30.1 | 88.6% | <0.0001 |

%TGI is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%

Table 2: Endpoint Tumor Weights

| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM | P-value vs. Vehicle |

| Vehicle (0.5% Natrosol) | 10 | 1.95 ± 0.21 | - |

| This compound (1.5 mg/kg, QW) | 10 | 0.48 ± 0.06 | <0.001 |

| This compound (2.0 mg/kg, QW) | 10 | 0.22 ± 0.04 | <0.0001 |

These detailed protocols and data presentation formats provide a robust framework for conducting preclinical evaluations of this compound in xenograft mouse models, enabling researchers to generate reliable and reproducible data for advancing cancer drug development.

References

- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biocytogen.com [biocytogen.com]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. criver.com [criver.com]

- 11. researchgate.net [researchgate.net]

- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 13. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 14. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. research.sdsu.edu [research.sdsu.edu]

- 17. ouv.vt.edu [ouv.vt.edu]

- 18. research.fsu.edu [research.fsu.edu]

- 19. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]

- 20. origene.com [origene.com]

- 21. p53 immunohistochemistry protocol [protocols.io]

- 22. genomeme.ca [genomeme.ca]

- 23. genomeme.ca [genomeme.ca]

Detecting p53 Activation by Brigimadlin: A Western Blot Protocol

Application Note & Protocol

For Research Use Only.

Abstract

This document provides a detailed protocol for assessing the activation of the tumor suppressor protein p53 in response to treatment with Brigimadlin, a potent MDM2-p53 antagonist.[1][2] The protocol outlines a Western blot procedure to detect the accumulation of p53 in cultured cells, a key indicator of its activation. This application note is intended for researchers, scientists, and drug development professionals investigating the efficacy of MDM2 inhibitors and their impact on the p53 signaling pathway.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[2][3] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2).[2][4] MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][5]

This compound (BI 907828) is a small molecule inhibitor that disrupts the MDM2-p53 interaction.[1][6] By binding to MDM2, this compound prevents the degradation of p53, leading to its stabilization, accumulation, and subsequent activation of downstream target genes responsible for cell cycle arrest and apoptosis.[1][4] Western blotting is a widely used and effective technique to qualitatively and quantitatively measure changes in protein levels, making it an ideal method to verify the on-target effect of this compound by monitoring p53 protein expression.[7][8] This protocol provides a detailed methodology for this purpose.

Signaling Pathway

This compound blocks the interaction between MDM2 and p53. This inhibition leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.

Caption: p53 activation pathway upon this compound treatment.

Experimental Protocol

This protocol is designed for treating a human cancer cell line with wild-type p53 (e.g., SJSA-1, U-2 OS) with this compound and subsequently analyzing p53 protein levels by Western blot.

Materials and Reagents

-

Cell Line: Human osteosarcoma cell line SJSA-1 (MDM2-amplified, TP53 wild-type) or U-2 OS (MDM2 non-amplified, TP53 wild-type).

-

Cell Culture Medium: McCoy's 5A (for SJSA-1) or DMEM (for U-2 OS) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (BI 907828): Prepare a stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE Gels: 4-12% Bis-Tris gels.

-

Transfer Buffer: Standard Tris-Glycine transfer buffer.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-p53 antibody

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence detection system.

Procedure

-

Cell Culture and Treatment:

-

Seed SJSA-1 or U-2 OS cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 (vehicle control, DMSO), 10 nM, 50 nM, 100 nM, and 500 nM.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein) to new tubes.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.